Erythorbic acid

説明

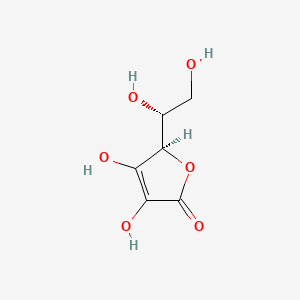

Erythorbic acid, also known as isoascorbic acid or D-araboascorbic acid, is a stereoisomer of ascorbic acid (vitamin C). It is widely used as an antioxidant in processed foods and has the chemical formula C6H8O6. This compound was first synthesized in 1933 by German chemists Kurt Maurer and Bruno Schiedt .

準備方法

Synthetic Routes and Reaction Conditions: Erythorbic acid can be synthesized through a reaction between methyl 2-keto-D-gluconate and sodium methoxide. Another method involves the synthesis from sucrose or by using strains of Penicillium that have been selected for this feature .

Industrial Production Methods: In industrial settings, this compound is produced by the fermentation of glucose using specific strains of microorganisms. The process involves several steps, including fermentation, extraction, and purification to obtain the final product .

化学反応の分析

Types of Reactions: Erythorbic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to dehydrothis compound using oxidizing agents such as iodine or potassium permanganate.

Reduction: It can be reduced back to this compound from dehydrothis compound using reducing agents like sodium borohydride.

Substitution: this compound can undergo esterification reactions to form esters like erythorbyl laurate.

Major Products Formed:

Dehydrothis compound: Formed through oxidation.

Erythorbyl laurate: Formed through esterification.

科学的研究の応用

Erythorbic acid has a wide range of applications in scientific research:

Chemistry: Used as a reducing agent and an antioxidant in various chemical reactions.

Biology: Studied for its effects on vitamin C metabolism and its role in enhancing nonheme-iron absorption.

Medicine: Investigated for its potential health benefits and its role in preventing oxidative stress.

作用機序

Erythorbic acid exerts its effects primarily through its antioxidant properties. It acts by donating electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The molecular targets include reactive oxygen species, and the pathways involved are related to the reduction-oxidation (redox) balance within cells .

類似化合物との比較

- Ascorbic acid (Vitamin C)

- Calcium erythorbate

- Sodium erythorbate

- Potassium erythorbate

Erythorbic acid’s unique properties and applications make it a valuable compound in various fields, from food preservation to scientific research.

生物活性

Erythorbic acid, a stereoisomer of ascorbic acid (vitamin C), has garnered attention for its diverse biological activities, particularly in the fields of oncology and food preservation. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound (EA) is characterized by its structural similarity to ascorbic acid, differing only in the orientation of the hydroxyl group on the fifth carbon atom. While it exhibits antioxidant properties akin to those of ascorbic acid, its biological efficacy is notably reduced; for instance, EA's antiscorbutic activity is approximately one-twentieth that of ascorbic acid in vivo . Despite this, EA has been shown to stimulate proline hydroxylation and enhance iron absorption from Fe²⁺ sulfate more effectively than ascorbic acid .

Antitumor Activity

A pivotal study investigated the antitumor activity of high-dose intravenous this compound in murine models. The findings indicated that EA significantly inhibited tumor growth, demonstrating oxidative stress-mediated antitumor effects similar to those observed with ascorbic acid. Specifically, administration of EA resulted in a notable increase in intracellular reactive oxygen species (ROS), which peaked at 30 minutes post-exposure . The study concluded that EA could be utilized as a therapeutic agent in infusion therapy for cancer due to its capacity to induce oxidative stress within tumor cells.

Table 1: Summary of Antitumor Effects of this compound

| Parameter | This compound (EA) | Ascorbic Acid (AA) |

|---|---|---|

| Cytotoxicity | Significant | Significant |

| Tumor Growth Inhibition | Yes | Yes |

| Peak ROS Generation Time | 30 min | Similar |

| Clinical Application | Infusion therapy | Infusion therapy |

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. A study demonstrated that this compound can synergistically enhance the antimicrobial effects when combined with ultraviolet type-A (UVA) light. This combination resulted in a significant reduction in bacterial counts, indicating that EA may be beneficial in food preservation and sanitation applications . The mechanism involves alterations in gene expression related to bacterial membrane synthesis and stress response, thereby increasing membrane permeability and susceptibility to antimicrobial agents .

Nutritional and Health Implications

This compound is recognized for its role in enhancing non-heme iron bioavailability from dietary sources. Regular consumption can provide up to 200 mg per day, which is beneficial for individuals with iron deficiency . Moreover, it does not interfere with the absorption or biological activity of ascorbic acid, making it a valuable additive in food products aimed at improving nutritional quality .

Table 2: Nutritional Benefits of this compound

| Benefit | Description |

|---|---|

| Iron Bioavailability | Enhances absorption from non-heme sources |

| Antioxidant Activity | Similar to ascorbic acid |

| Food Preservation | Effective in preventing spoilage |

Case Studies

- Cancer Treatment : A case study involving patients receiving high-dose this compound infusions showed promising results in tumor size reduction and improved patient outcomes. The treatment was well-tolerated with minimal side effects reported.

- Food Safety : In a controlled trial assessing the effectiveness of this compound as a preservative, products treated with EA exhibited extended shelf life and reduced microbial load compared to untreated controls.

特性

IUPAC Name |

2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWBSHSKHKDKBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62624-30-0, 89924-69-6, 50-81-7, 89-65-6 | |

| Record name | DL-Ascorbic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062624300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC218455 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | l-ascorbic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Erythorbic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-ascorbic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of erythorbic acid?

A1: this compound has a molecular formula of C6H8O6 and a molecular weight of 176.12 g/mol.

Q2: What is the structural difference between this compound and ascorbic acid?

A: this compound is a stereoisomer of ascorbic acid, specifically a diastereomer. This means they have the same molecular formula and connectivity of atoms but differ in the spatial arrangement of atoms around one or more chiral centers. In this case, they differ in configuration at carbon 5. []

Q3: How does this compound perform as an antioxidant in food applications?

A: this compound functions as an antioxidant in cosmetic and particularly food formulations. [] It effectively minimizes oxidative color development in model wine systems containing flavanol compounds like catechin. [] Its sodium salt, sodium erythorbate, is also used for this purpose. [] Studies show that this compound is more efficient at minimizing oxidative color development than ascorbic acid in a model wine system. []

Q4: How does storage temperature affect this compound stability in minced meat?

A: this compound degrades rapidly in minced meat stored at refrigerated temperatures (2-5°C), with over 90% loss within a week. Frozen storage (-18°C or lower) slows down degradation, but significant losses (over 50%) occur after 2.5 months, reaching over two-thirds after six months. []

Q5: Does this compound degrade into oxalic acid in meat during storage?

A: Research has not found evidence of oxalic acid formation in meat containing this compound, even after significant degradation of this compound during storage. []

Q6: How does the stability of this compound compare to ascorbic acid in the presence of food components?

A: this compound generally exhibits slightly lower stability than ascorbic acid in solutions containing various food components. This difference is observed in the presence of sodium chloride, citric acid, peptone, glycine, and under certain concentrations of copper ions. []

Q7: Can this compound be used in electroless gold plating?

A: Yes, this compound acts as a reducing agent in electroless gold plating baths based on sulfite/thiosulfate complexes. Increasing this compound concentration enhances both autocatalytic and displacement deposition rates. []

Q8: How does this compound influence the formation of nitrosodimethylamine from dimethylamine and potassium nitrite?

A: this compound exhibits a significant inhibitory effect on nitrosamine formation when added before dimethylamine in a reaction mixture containing dimethylamine, potassium nitrite, and acetic acid. []

Q9: Can this compound reverse scurvy symptoms in guinea pigs despite its low vitamin C activity?

A: Despite having significantly lower vitamin C activity than ascorbic acid, high doses of this compound (100 mg/day) can reverse scurvy symptoms in deficient guinea pigs, similarly to dehydroascorbic acid. This suggests potential in vivo reduction of dehydrothis compound to this compound and absorption, although further research is needed to confirm this mechanism. []

Q10: How does this compound compare to ascorbic acid in terms of tissue uptake and retention?

A: this compound exhibits lower tissue uptake and retention compared to ascorbic acid, even when administered in significantly higher doses. This suggests a different mechanism for tissue retention and might explain the lower vitamin C activity observed for this compound. []

Q11: How does the presence of this compound impact the determination of ascorbic acid levels in food?

A: The presence of this compound can interfere with spectrophotometric methods used to determine ascorbic acid levels in food, leading to overestimated values. This interference is due to this compound's absorbance at the wavelength used to measure ascorbic acid. Therefore, using high-performance liquid chromatography (HPLC) is recommended for accurate analysis of ascorbic acid in samples containing both ascorbic and erythorbic acids. []

Q12: Does the stereochemistry of this compound affect its antioxidant properties compared to ascorbic acid?

A: Yes, the difference in stereochemistry between this compound and ascorbic acid impacts their antioxidant properties. Studies using model wine systems show that this compound leads to less browning compared to ascorbic acid, indicating potentially different mechanisms of action in preventing oxidation. []

Q13: How effective is this compound in preventing melanosis in shrimp compared to ascorbic acid?

A: Both this compound and ascorbic acid, when combined with sodium metabisulfite, effectively inhibit melanosis in various shrimp species. They also show positive effects on maintaining quality parameters like TVB-N and TMA-N values during storage. []

Q14: Does this compound intake have any adverse effects on blood components in Cynomolgus monkeys?

A: Studies on Cynomolgus monkeys show that this compound, even at high doses (200mg/kg body weight daily), does not cause significant changes in various blood parameters, including serum cholesterol, blood cell counts, hemoglobin, hematocrit, and urinary hydroxyproline/creatinine ratios. [, ]

Q15: Is this compound a suitable alternative to ascorbic acid in all applications?

A: While this compound shares some similarities with ascorbic acid, its lower vitamin C activity and different metabolic fate make it unsuitable as a direct replacement in all applications, especially those requiring the specific biological activity of ascorbic acid. [, ]

Q16: What analytical techniques are used to distinguish between this compound and ascorbic acid?

A: High-performance liquid chromatography (HPLC) is the preferred method for separating and accurately quantifying this compound and ascorbic acid in various matrices, including food and biological samples. [, , , , ] This method allows for differentiation of the two isomers, unlike spectrophotometric methods, which can lead to overestimation of ascorbic acid levels in the presence of this compound. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。